Product packaging for D-Arabinoic acid sodium salt(Cat. No.:)

D-Arabinoic acid sodium salt

Cat. No.: B12108340
M. Wt: 188.11 g/mol
InChI Key: IDBPBTCQINMQJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Arabinoic acid sodium salt, also known as Sodium D-arabinonate, is a high-purity chemical compound with the molecular formula C5H9NaO6 and a molecular weight of 188.11 g/mol . It is assigned CAS Number 30418-45-2 . This product is intended for research applications only and is strictly not intended for human or animal use . As a useful research chemical, it serves as an analytical standard for High-Performance Liquid Chromatography (HPLC) . Its well-defined characteristics make it an excellent tool for method development and calibration. Furthermore, it is utilized in the research and development of new pharmaceutical compounds, providing a reference material for biochemical studies . The compound is offered with comprehensive quality certification, and detailed material specifications are communicated upon material handover to ensure it meets the precise needs of research scientists . For specific handling and storage information, researchers should consult the relevant Material Safety Data Sheet (MSDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NaO6 B12108340 D-Arabinoic acid sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NaO6

Molecular Weight

188.11 g/mol

IUPAC Name

sodium;2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6.Na/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1

InChI Key

IDBPBTCQINMQJK-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

Occurrence and Biological Distribution

Natural Occurrence in Biological Systems

D-arabinoic acid is a metabolite that has been identified across different biological kingdoms, from microorganisms and plants to animals. Its presence is sometimes indicative of specific metabolic processes or dietary intake.

While not a universally abundant metabolite in microorganisms, D-arabinoic acid is involved in specific bacterial metabolic pathways. For instance, it plays a role as an intermediate in the arabinose metabolic pathway and is implicated in the biosynthesis of pyralomicin in some bacterial systems. Industrially, D-arabinoic acid can be produced via the microbial oxidation of D-arabinose using particular bacterial strains. Furthermore, genetically modified fungal microorganisms have been developed for the express purpose of producing D-arabonic acid. google.com Research has also pointed to an evolutionary connection between the D-arabinofuranose pathway in mycobacteria and the L-ascorbic acid pathway in fungi, which utilizes a D-arabinono-1,4-lactone oxidase, an enzyme that acts on a derivative of D-arabinoic acid. nih.gov

Interestingly, while the D-enantiomer has specific roles, it is the L-enantiomer of arabinonic acid that is more commonly found in biological samples, as demonstrated in analyses of microbial populations in soil and dust. pnas.org

D-arabinoic acid has been identified as a natural constituent in several plant species. Analytical studies have confirmed its presence in the metabolomes of plants such as Arabidopsis thaliana and Cannabis sativa. nih.gov More recent research has also detected D-arabinonic acid in a methanolic extract of Farsetia stylosa, a plant belonging to the Brassicaceae family. pnas.org Its calcium salt form is sometimes utilized in agriculture as a plant growth regulator to foster healthier development and improve yields. mdpi.com

Table 1: Detection of D-Arabinoic Acid in Plant Species

Plant Species Finding
Arabidopsis thaliana Reported as a known constituent. nih.gov
Cannabis sativa Reported as a known constituent. nih.gov
Farsetia stylosa Detected via LC-HRMS analysis of a methanolic extract. pnas.org

In the realm of animal biology, arabinonic acid has been detected in the metabolome of several species. It has been found, though not quantified, in foods such as anatidaes (ducks, geese, etc.), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica). google.comnih.gov This detection suggests that arabinonic acid could serve as a potential biomarker for the consumption of these specific foods. google.comnih.govtandfonline.com In one animal study, decreased levels of arabinonic acid were observed in the serum of rats with induced constipation, indicating its levels can be influenced by physiological conditions. wikipedia.org

Detection in Plant Species

Extraterrestrial Presence and Astrobiological Implications

Perhaps the most intriguing aspect of D-arabinoic acid is its confirmed presence in materials from beyond Earth. This discovery has significant implications for theories regarding the origin of life's fundamental building blocks.

Analyses of carbonaceous meteorites, which are ancient remnants from the formation of the solar system, have revealed the presence of various organic molecules, including sugar acids. frontiersin.org D-arabinonic acid has been specifically identified in multiple carbonaceous chondrites. mdpi.com

A pivotal finding comes from the study of the Murchison meteorite, where D-arabinonic acid was detected with a significant enantiomeric excess (ee) of the D-form. frontiersin.org An enantiomeric excess means that one stereoisomer (in this case, the D-isomer) is more abundant than its mirror-image counterpart (the L-isomer). This is a notable discovery because on Earth, life predominantly uses D-sugars (like the deoxyribose in DNA) and L-amino acids.

Table 2: Detection of D-Arabinoic Acid in Meteorites

Meteorite Compound Class Finding
Murchison 5-carbon (5C) aldonic acid A significant D-enantiomer excess (ee) of 60% was measured for arabinonic acid. frontiersin.org
Carbonaceous Chondrites (General) Aldonic Acids Found to contain significant excesses of the D-enantiomer, with the excess increasing with carbon number. mdpi.com

The discovery of D-sugar acids like D-arabinonic acid in meteorites lends support to the hypothesis that the raw materials for life, or at least a chemical bias, could have been delivered to the early Earth from extraterrestrial sources. Abiogenesis, the process by which life arises from non-living matter, is thought to have involved the assembly of simple organic compounds into more complex polymers like RNA and DNA. nih.gov

A central mystery in the origin of life is the homochirality of biological molecules—life's exclusive use of one enantiomer over the other. The finding that meteorites contain an excess of D-sugar acids suggests that the bombardment of early Earth by these objects could have enriched the prebiotic environment with D-sugars. mdpi.com This extraterrestrial seeding may have provided a starting bias, influencing the selection of D-sugars for the backbone of nucleic acids, a crucial step in the transition from prebiotic chemistry to biology.

Biosynthesis and Endogenous Metabolic Pathways

Enzymatic Biosynthesis Pathways in Biological Systems

The formation of D-arabinoic acid in nature is an enzyme-driven process, primarily involving the oxidation of a precursor sugar. These pathways are integral to the carbon metabolism of certain organisms.

D-Arabinose Oxidation Pathways

The most direct route to D-arabinoic acid is the oxidation of D-arabinose. This conversion is a critical step in the metabolic utilization of D-arabinose for some organisms.

In microorganisms such as the yeast Candida albicans, the enzyme D-arabinose dehydrogenase (Ara1) is pivotal for the oxidation of D-arabinose. uniprot.orgresearchgate.net This enzyme, which has been purified and characterized, catalyzes the conversion of D-arabinose into D-arabinono-1,4-lactone. researchgate.net This reaction is part of the D-arabinose utilization pathway, and mutants of C. albicans unable to produce a functional D-arabitol dehydrogenase (which is also involved in D-arabinose metabolism) cannot grow on D-arabinose medium. nih.gov The enzyme is NADP-dependent and shows optimal activity at a pH of 10.0 in Saccharomyces cerevisiae and pH 8.0 in C. albicans. researchgate.net

The enzymatic oxidation of D-arabinose by D-arabinose dehydrogenase directly yields D-arabinono-1,4-lactone. researchgate.net This lactone is the intramolecular ester of D-arabinoic acid and serves as a key intermediate. researchgate.netasm.org While lactones can be formed through non-enzymatic chemical reactions, the biological pathway is specific and enzyme-catalyzed. researchgate.net D-arabinono-1,4-lactone is relatively stable but can be hydrolyzed to D-arabinoic acid. This intermediate is crucial as it stands at a metabolic branch point, leading either to D-arabinoic acid or to other bioactive compounds. asm.orgebi.ac.uk

EnzymeOrganismSubstrateProductCofactor
D-Arabinose DehydrogenaseCandida albicans, Saccharomyces cerevisiaeD-ArabinoseD-Arabinono-1,4-lactoneNADP+
D-Arabinono-1,4-lactone oxidaseCandida albicans, Saccharomyces cerevisiaeD-Arabinono-1,4-lactonedehydro-D-arabinono-1,4-lactoneO2

D-arabinono-1,4-lactone is a direct precursor in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (vitamin C), in yeasts like Saccharomyces cerevisiae and Candida albicans. asm.orgebi.ac.uk The final step in this pathway is catalyzed by D-arabinono-1,4-lactone oxidase (Alo1), a mitochondrial enzyme that oxidizes the lactone. researchgate.netebi.ac.ukuniprot.org Disruption of the gene for this oxidase in C. albicans leads to the complete loss of D-erythroascorbic acid production. uniprot.org The production of D-erythroascorbic acid is significantly higher when yeast cultures are supplied with D-arabinose compared to D-glucose. osti.gov

Formation of D-Arabinono-1,4-lactone as an Intermediate

Oxidation of Other Monosaccharides Leading to Arabinoic Acid

While D-arabinose is the most direct precursor, D-arabinoic acid can also be formed from other sugars. For instance, the oxidation of D-mannose with potassium permanganate (B83412) in an acidic medium has been shown to produce D-arabinoic acid as one of the main oxidation products. researchgate.net In mycobacteria, the pathway for D-arabinose formation itself is complex, potentially involving the condensation of metabolic intermediates derived from fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.gov These pathways highlight the intricate web of carbohydrate metabolism where various monosaccharides can be converted and channeled towards the synthesis of sugar acids like D-arabinoic acid.

Biosynthetic Routes in Plants and Fungi

In fungi, the pathway from D-arabinose to D-erythroascorbic acid via D-arabinoic acid intermediates is a recognized route. asm.orgosti.gov For example, the fungus Sclerotinia sclerotiorum produces higher levels of D-erythroascorbic acid when grown on D-arabinose. osti.gov The biosynthesis of D-arabinoic acid and related compounds is less clearly defined in plants. However, plants do engage in complex symbiotic relationships with fungi, such as arbuscular mycorrhizal fungi. In these relationships, the plant supplies the fungus not only with sugars but also with lipids, which the fungi are incapable of synthesizing themselves. nih.govnih.gov While the direct transfer of D-arabinoic acid is not documented, the transfer of organic carbon from plants to fungi is a fundamental aspect of this symbiosis, and plant-derived sugars are the ultimate precursors for fungal metabolic pathways, including those that may produce arabinoic acid.

Involvement in Core Metabolic Pathways

D-Arabinoic acid and its corresponding sodium salt are integrated into the central carbon metabolism of the cell, interacting with several core pathways that govern energy production and biosynthetic precursor supply. Its position as a five-carbon sugar acid places it at a crossroads of carbohydrate metabolism.

D-Arabinoic acid participates in the complex regulation of carbohydrate metabolism. chemimpex.com The metabolism of carbohydrates is a tightly controlled process involving hormonal signals and enzymatic regulation to maintain glucose homeostasis. atrainceu.comuomustansiriyah.edu.iq Hormones such as insulin (B600854) and glucagon (B607659) are central to this regulation; insulin promotes glucose uptake and storage, while glucagon stimulates glucose production through glycogenolysis and gluconeogenesis. uomustansiriyah.edu.iq Metabolites like D-arabinoic acid can influence these networks. chemimpex.com For instance, studies in animal models have suggested a link between D-arabinoic acid and improved metabolic profiles. The expression of genes involved in carbohydrate metabolism is also regulated by nutrient availability, which involves transcription factors and epigenetic changes. frontiersin.org

D-Arabinoic acid is directly involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and producing pentose sugars for nucleotide synthesis. lookchem.com The PPP runs parallel to glycolysis and is interconnected with it, allowing metabolic intermediates to flow between the two pathways depending on the cell's needs. The precursor to D-arabinoic acid, D-arabinose, can be metabolized into D-xylulose-5-phosphate, a key intermediate of the PPP. nih.gov This positions D-arabinoic acid metabolism as an integral part of the PPP network. Furthermore, related sugar alcohols like D-arabitol are synthesized from PPP intermediates such as D-ribulose-5-phosphate. researchgate.net

Table 1: Key Intermediates in the Pentose Phosphate Pathway and Related Metabolism This interactive table summarizes key molecules involved in the Pentose Phosphate Pathway and their connection to D-Arabinoic acid metabolism.

Intermediate Role Connection to D-Arabinoic Acid Metabolism
D-Arabinose Precursor sugar Oxidized to form D-Arabinoic acid. lookchem.com
D-Xylulose-5-Phosphate (X5P) Key intermediate in the PPP D-Arabinose is converted to X5P in some microorganisms. nih.gov
D-Ribulose-5-Phosphate Central intermediate in the PPP Precursor for the synthesis of related compounds like D-arabitol. researchgate.net
NADPH Product of the PPP Essential reducing equivalent for biosynthetic reactions and antioxidant defense. The PPP is a primary source of NADPH. lookchem.com

| D-Arabino-1,4-lactone | Lactone form of D-Arabinoic acid | An intermediate in the biosynthesis of D-Arabinoic acid and a substrate for enzymes like arabino-1,4-lactone oxidase. sigmaaldrich.cn |

While direct enzymatic steps linking D-arabinoic acid to glycolysis and gluconeogenesis are not prominently documented, its connection is evident through the Pentose Phosphate Pathway. The PPP and glycolysis are interlinked, with intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate being common to both. This allows the carbon skeletons of pentoses to be channeled into the glycolytic pathway for ATP production or, conversely, for glycolytic intermediates to enter the PPP.

Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors, such as lactate, glycerol, and glucogenic amino acids, and is critical for maintaining blood glucose levels during fasting. mhmedical.comyoutube.com The regulation of glycolysis and gluconeogenesis is reciprocal to prevent wasteful cycling. pressbooks.pub Given that D-arabinoic acid is part of the broader carbohydrate metabolic network, its intermediates can indirectly influence these central pathways by affecting the pool of shared intermediates.

Beyond the core carbohydrate pathways, D-arabinoic acid is a known metabolite in other significant networks. The Kyoto Encyclopedia of Genes and Genomes (KEGG) database lists D-arabinonic acid as an intermediate in ascorbate (B8700270) (Vitamin C) and aldarate metabolism. kegg.jpgenome.jp In some organisms, the lactone form, D-arabino-1,4-lactone, serves as a precursor for the biosynthesis of erythroascorbate and is a substrate for arabino-1,4-lactone oxidase, an enzyme involved in Vitamin C biosynthesis. sigmaaldrich.cn Metabolomic studies have also identified arabinonic acid in various biological samples, highlighting its role in systemic metabolism.

Table 2: Metabolic Pathway Involvement of D-Arabinoic Acid This interactive table outlines the metabolic pathways in which D-Arabinoic acid is involved.

Pathway Description Role of D-Arabinoic Acid/Precursor Reference
Pentose Phosphate Pathway Generates NADPH and synthesizes pentose sugars. Involved as a sugar acid derivative; its precursor D-arabinose can enter the pathway. lookchem.com
Ascorbate and Aldarate Metabolism Pathway for the synthesis and degradation of ascorbate and related sugar acids. Listed as a metabolite within this pathway. kegg.jpgenome.jp

| General Carbohydrate Metabolism | The complete set of metabolic reactions involving carbohydrates. | Acts as a metabolite that can influence the regulation and flow of intermediates. | chemimpex.com |

Linkages to Glycolysis and Gluconeogenesis

Stereochemical Considerations in Biological Synthesis

The stereochemistry of sugar molecules is fundamental to their biological function, as enzymes are highly specific to the three-dimensional arrangement of their substrates. The designation "D-" in D-arabinoic acid refers to its absolute configuration, specifically the orientation of the hydroxyl group on the chiral carbon furthest from the primary functional group (the carboxylic acid). masterorganicchemistry.com In a Fischer projection, this hydroxyl group is on the right side, analogous to D-glyceraldehyde. masterorganicchemistry.com The full stereochemical name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, which precisely defines the spatial arrangement of all its chiral centers. nih.gov

Biological synthesis of D-arabinoic acid is inherently stereospecific. The enzymes involved in its formation, such as those that oxidize D-arabinose, are tailored to recognize the specific D-isomer. This ensures the production of D-arabinoic acid rather than its enantiomer, L-arabinoic acid. This specificity is crucial, as different stereoisomers can have vastly different metabolic fates and biological activities. For example, the enzyme L-fucono-1,5-lactonase shows specificity for particular lactone ring positions and stereochemistries, highlighting how enzymes differentiate between similar but structurally distinct molecules. The stereoselective synthesis of related sugar derivatives further underscores the importance of precise stereochemical control in biological and synthetic carbohydrate chemistry. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
D-Arabinoic acid
D-Arabinoic acid sodium salt
D-Arabinose
D-arabino-1,4-lactone
D-arabitol
D-fructose
D-glucose
D-Glyceraldehyde
D-ribulose-5-phosphate
D-xylulose-5-phosphate
Erythroascorbate
Fructose-6-phosphate
Glyceraldehyde-3-phosphate
L-arabinoic acid
L-fucono-1,5-lactonase

Enzymatic Interactions and Mechanistic Studies

Characterization of Enzymes Interacting with D-Arabinoic Acid and its Derivatives

The enzymatic processing of D-arabinoic acid and its precursor, D-arabinose, is primarily carried out by oxidoreductases and lyases. These enzymes exhibit distinct substrate preferences, require specific coenzymes for their catalytic activity, and can be influenced by various inhibitors and activators.

The ability of an enzyme to bind and act upon a specific substrate is a cornerstone of its function. wikipedia.orgworthington-biochem.com Several enzymes have been identified that recognize and transform D-arabinose or D-arabonate. The specificity of these enzymes is not always absolute, with many demonstrating activity towards other structurally similar sugars. worthington-biochem.com

For instance, L-fucose dehydrogenase , isolated from rabbit liver, accepts both L-fucose and D-arabinose as substrates. oup.com This indicates that the enzyme's active site can accommodate the stereochemical configuration of hydroxyl groups common to both sugars from C-2 to C-4. oup.com Similarly, a dehydrogenase from Pseudomonas sp. is active on both D-arabinose and L-fucose. oup.comtandfonline.com In Saccharomyces cerevisiae, D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose but also shows activity towards L-xylose, L-fucose, and L-galactose. nih.gov

Another relevant enzyme is L-fuconate hydro-lyase from pork liver, which catalyzes the dehydration of L-fuconate. This enzyme also demonstrates excellent activity with D-arabonate as a substrate. cdnsciencepub.com The kinetic parameters, particularly the Michaelis constant (Kₘ), quantify the affinity of an enzyme for its substrate. A lower Kₘ value generally indicates a higher affinity.

The kinetic parameters for several of these enzymes are summarized in the table below.

EnzymeSourceSubstrateKₘ (mM)
L-Fucose Dehydrogenase Rabbit LiverD-Arabinose1.4 oup.com
L-Fucose0.15 oup.com
D-Arabinose Dehydrogenase Saccharomyces cerevisiaeD-Arabinose161 nih.gov
L-Xylose24 nih.gov
L-Fucose98 nih.gov
L-Galactose180 nih.gov
L-Fuconate Hydro-lyase Pork LiverD-Arabonate1.3 cdnsciencepub.com
L-Fuconate1.0 cdnsciencepub.com

This table presents the Michaelis constant (Kₘ) for various enzymes with D-arabinose or D-arabonate and other substrates, indicating the enzyme's affinity.

Many oxidoreductases, including dehydrogenases that act on D-arabinose, require a coenzyme to function as an electron acceptor or donor. worthington-biochem.com The most common coenzymes for these reactions are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). worthington-biochem.com The specificity for a particular coenzyme is a key characteristic of the enzyme.

For example, D-arabinose dehydrogenase from Saccharomyces cerevisiae is strictly NADP⁺-dependent. nih.govnih.gov In contrast, the L-fucose dehydrogenase from rabbit liver, which also metabolizes D-arabinose, is specific for NAD⁺ as its coenzyme. oup.com Some enzymes exhibit broader coenzyme specificity; a D-arabinose (L-fucose) dehydrogenase from Pseudomonas sp. can utilize either NAD⁺ or NADP⁺. oup.comtandfonline.com Another example is the NADP⁺-dependent D-arabitol dehydrogenase from the plant pathogen Uromyces fabae, which is restricted to NADP(H) as its cofactor. nih.gov

The coenzyme requirements for these enzymes are detailed in the table below.

EnzymeSourceCoenzyme Specificity
D-Arabinose Dehydrogenase Saccharomyces cerevisiaeNADP⁺ nih.govnih.gov
L-Fucose Dehydrogenase Rabbit LiverNAD⁺ oup.com
D-Arabinose (L-fucose) Dehydrogenase Pseudomonas sp.NAD⁺ or NADP⁺ oup.comtandfonline.com
D-Arabitol Dehydrogenase Uromyces fabaeNADP⁺ nih.gov
D-Arabinose 1-dehydrogenase Pseudomonas saccharophilaNAD⁺ wikipedia.org

This table summarizes the coenzyme dependencies for various enzymes that interact with D-arabinose and its derivatives.

Enzyme activity can be modulated by inhibitors, which decrease activity, and activators, which increase it. wikipedia.organtibodies-online.com These molecules are crucial for the regulation of metabolic pathways. wikipedia.org Inhibitors can act reversibly or irreversibly and may compete with the substrate for binding to the active site (competitive inhibition) or bind to a different site (non-competitive inhibition). antibodies-online.com

In the context of D-arabinose derivatives, 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) , an iminosugar structurally related to D-arabinose, is a known potent inhibitor of glycogen (B147801) phosphorylase, a key enzyme in glycogen metabolism. nih.gov Studies on DAB and its derivatives have revealed that even subtle structural changes can lead to diverse inhibitory potential against different enzymes, highlighting the specificity of enzyme-inhibitor interactions. nih.gov

Some enzymes require the presence of metal ions or other molecules to become active. These are known as activators. wikipedia.orgquora.com For example, L-fuconate hydro-lyase , which acts on D-arabonate, requires Mg²⁺ for its activity and is inhibited by the compound p-hydroxymercuribenzoate. cdnsciencepub.com

Coenzyme Requirements and Cofactor Dependencies (e.g., NADP+)

Roles in Microbial and Plant Enzymatic Systems

The bacterium Gluconobacter oxydans is renowned for its capacity to perform incomplete oxidation of a wide array of sugars, polyols, and alcohols, leading to the accumulation of corresponding acids. frontiersin.orgosti.gov This metabolic characteristic is primarily due to a series of membrane-bound dehydrogenases that channel electrons directly to the electron transport chain. frontiersin.orgnih.gov These enzymes are located in the periplasmic space, allowing for the rapid transformation of substrates without transport into the cytoplasm.

Key enzymes in G. oxydans involved in the metabolism of D-sugar acids include polyol dehydrogenases and specific sugar acid dehydrogenases. For example, a membrane-bound polyol dehydrogenase, encoded by a gene homologous to sldA, has a broad substrate spectrum that includes C3-C6 polyols and D-gluconate. nih.govresearchgate.net This enzyme is a major polyol dehydrogenase, also known as sorbitol dehydrogenase, which can convert substrates like D-sorbitol to L-sorbose and D-gluconic acid to 5-keto-D-gluconic acid. nih.gov

The pathway for D-glucose oxidation in Gluconobacter illustrates this process well: D-glucose is first oxidized to D-gluconic acid by membrane-bound glucose dehydrogenase (mGDH). frontiersin.orgfrontiersin.org D-gluconic acid can then be further oxidized to 2-keto-D-gluconic acid by D-gluconate dehydrogenase (GADH) or to 5-keto-D-gluconic acid. frontiersin.org Given the broad substrate specificity of these dehydrogenases, it is highly probable that D-arabinoic acid can be metabolized by similar enzymatic systems in G. oxydans and other related bacteria. The industrial production of D-arabitol, a sugar alcohol, can use arabinoic acid as a starting material, implying the existence of microbial enzymes capable of its reduction. researchgate.nettandfonline.comcranfield.ac.uk

Table 2: Key Dehydrogenases in Gluconobacter for Sugar Acid Metabolism

EnzymeAbbreviationProsthetic GroupTypical Reaction CatalyzedReference(s)
Membrane-bound Glucose DehydrogenasemGDHPQQD-Glucose → D-Gluconic Acid frontiersin.org
D-Gluconate DehydrogenaseGADHFADD-Gluconic Acid → 2-Keto-D-gluconic acid frontiersin.org
Sorbitol Dehydrogenase (Polyol Dehydrogenase)SLDHPQQD-Sorbitol → L-Sorbose nih.govtandfonline.com
2-Keto-D-gluconic acid dehydrogenase2-KGDH-2-Keto-D-gluconic acid → 2,5-Diketo-D-gluconic acid frontiersin.org

Plant Enzymes with Specificity for D-Amino Acids and Sugar Acids

Plants possess a range of enzymes capable of metabolizing various sugar and amino acid isomers, although the presence of D-isomers was long considered incidental or inhibitory. nih.gov Recent research has demonstrated that plants can actively transport and metabolize certain D-amino acids. nih.gov While a single enzyme with dual specificity for both D-amino acids and D-sugar acids like D-arabinoic acid is not well-characterized, plants do have distinct enzymatic systems for both classes of molecules.

Plant enzymes with specificity for D-amino acids include D-amino acid aminotransferases and racemases. researchgate.net For example, Arabidopsis contains a putative aspartate-glutamate racemase and a serine racemase (AtSR1) that can interconvert D- and L-serine. researchgate.net To overcome the toxicity of certain D-amino acids, transgenic plants have been engineered with bacterial enzymes like D-serine dehydratase, enabling them to utilize these compounds as a nitrogen source.

On the other hand, enzymes involved in sugar acid metabolism are also present. L-arabinose isomerases, which catalyze the conversion of L-arabinose to L-ribulose, are found in plants such as rice. google.com These enzymes are also known to isomerize D-galactose to D-tagatose, demonstrating a degree of substrate promiscuity that could potentially extend to other sugar acids. google.comnih.govacs.org The metabolism of sugars and sugar acids is fundamental to plant life, and enzymes within these pathways, such as dehydrogenases and isomerases, could potentially act on D-arabinoic acid, though specific examples remain to be fully elucidated.

Bacteria have developed sophisticated enzymatic pathways for the synthesis and degradation of D-amino acids, which are crucial components of their peptidoglycan cell wall. jst.go.jp The primary enzymes responsible for producing D-amino acids are racemases, which catalyze the stereochemical inversion of L-amino acids. tandfonline.com Bacteria possess a variety of amino acid racemases, including alanine (B10760859) racemase, glutamate (B1630785) racemase, and aspartate racemase, which are essential for providing D-alanine, D-glutamate, and D-aspartate for cell wall synthesis. nih.govresearchgate.net

In addition to synthesis, bacteria metabolize D-amino acids through several pathways. The main route involves their conversion into α-keto acids, a reaction catalyzed by D-amino acid dehydrogenases, oxidoreductases, or transaminases. frontiersin.org This allows bacteria to use D-amino acids as a source of carbon and nitrogen. frontiersin.org

Epimerization, a process that alters the stereochemistry at a single chiral center, is also a common enzymatic reaction in bacterial carbohydrate metabolism. nih.gov It is a key step in the biosynthesis of many specialized sugars, such as the conversion of UDP-GlcNAc to other nucleotide sugars or the C4 epimerization of L-rhamnose. nih.govacs.org These epimerization and racemization reactions are vital for generating the diverse molecular structures required for bacterial survival, including resistance to proteases and adaptation to different environments. jst.go.jp While direct evidence for the epimerization of D-arabinoic acid is not prominent, the existence of these widespread enzymatic machineries for modifying stereochemistry in both amino acids and sugars suggests that bacteria possess the catalytic tools that could potentially act on and interconvert isomers of sugar acids like D-arabinoic acid.

Research Methodologies for Synthesis and Production

Chemical Synthesis Approaches for D-Arabinoic Acid

Chemical methods for synthesizing D-arabinoic acid often involve the oxidation or degradation of larger carbohydrate molecules.

Oxidative Methods (e.g., Metal Catalysis)

The oxidation of D-glucose or D-arabinose can yield D-arabinoic acid. One approach involves the oxidation of D-glucose using oxygen gas in an alkaline aqueous solution. google.com Transition metal catalysts, such as those from the platinum group, can be employed for the oxidation of L-arabinose to L-arabinonic acid, a stereoisomer of D-arabinoic acid, in an alkaline environment. google.com Another method involves a Ruff degradation procedure, which can be performed on acidic sugars, preferably using copper ions instead of iron. google.com This chemical oxidative decarboxylation can utilize a copper (II) catalyst with a suitable primary oxidizing agent. google.com Furthermore, various gold and palladium catalysts on different supports have been tested for the selective catalytic oxidation of arabinose, achieving high activity and selectivity towards arabinonic acid. researchgate.net

The oxidation of D-glucose can also be achieved using pyranose-2-oxidase to form D-arabino-hexos-2-ulose, which is then treated with a hydroperoxide like hydrogen peroxide to yield D-arabinoic acid. google.com The reaction of D-arabino-hexos-2-ulose with hydrogen peroxide is reported to be most rapid and selective in alkaline solutions, producing the salt of D-arabinoic acid. google.com

Electrochemical Decarboxylation Techniques

Electrochemical methods offer an alternative route for the synthesis of related compounds. For instance, D-arabinose can be synthesized through the direct electro-oxidative decarboxylation of D-gluconate on a graphite (B72142) electrode in aqueous solutions. xmu.edu.cn This process is influenced by factors such as the concentration of D-gluconate, electrolysis potential, temperature, and the composition of the electrolyte. xmu.edu.cn The electrochemical decarboxylation of a carbohydrate acid like arabinonic acid can be carried out in a two-compartment electrolytic cell divided by a cation exchange membrane, using an anode made of materials like graphite, pyrolytic carbon, or platinum. google.com This process results in the formation of carbon dioxide and the desired carbohydrate product. google.com

Chemo-Enzymatic and Biocatalytic Production Methods

Biocatalytic and chemo-enzymatic strategies leverage the high specificity of enzymes and microbial systems to produce D-arabinoic acid, often with high efficiency and under milder reaction conditions.

Utilization of Oxidases (e.g., Pyranose 2-Oxidase) for Sugar Oxidation

Pyranose 2-oxidase (P2O), an FAD-dependent oxidoreductase, is a key enzyme in the biocatalytic synthesis of aldonic acids. researchgate.netresearchgate.net It catalyzes the oxidation of various pyranose sugars at the C2 position. researchgate.net The reaction of P2O with monosaccharides in the presence of oxygen as an electron acceptor can produce 2-keto sugars, which can be further converted to valuable aldonic acids. researchgate.net Specifically, chemo-enzymatic reactions using P2O can convert D-galactose and L-arabinose into galactonic acid and arabinoic acid, respectively, with over 99% conversion. researchgate.net The wild-type P2O can also further oxidize keto-arabinose at the C1-position, which can then be hydrated to form 2-keto-arabinoic acid. sci-hub.se

In some processes, the oxidation of D-glucose by pyranose oxidase yields 2-keto-D-glucose. researchgate.net This intermediate can react with hydrogen peroxide, leading to the formation of D-arabino-1,4-lactone, D-arabinonic acid, and formic acid. usda.gov

Engineered Microbial Systems for Enhanced Production (e.g., Gluconobacter oxydans, Escherichia coli)

Microbial systems, particularly genetically engineered strains, are powerful biocatalysts for producing sugar acids. Gluconobacter oxydans is a well-established industrial microorganism known for its ability to perform regio-specific oxidations of carbohydrates using membrane-bound dehydrogenases (mDHs). mdpi.com While wild-type G. oxydans may have low activity for certain sugars, engineered strains show significant improvements. mdpi.com For instance, by overexpressing the glucose mDH from Pseudomonas taetrolens in a multi-mDH deletion strain of G. oxydans, researchers have achieved efficient bio-oxidation of cellobiose (B7769950) to cellobionic acid. mdpi.com In another study, engineered G. oxydans 621H was able to produce over 120 g/L of L-arabinonic acid from 160 g/L of L-arabinose in pH-controlled fed-batch cultivations. uni-duesseldorf.deuni-duesseldorf.de This titer was more than three times higher than previously reported for engineered E. coli or Saccharomyces cerevisiae strains. uni-duesseldorf.deuni-duesseldorf.de

Escherichia coli is another versatile host for metabolic engineering due to its well-understood genetics and rapid growth. escholarship.org Engineered E. coli has been used for the industrial production of various chemicals. escholarship.org For the production of D-arabinoic acid-related compounds, non-growing E. coli cells containing recombinant pyranose 2-oxidase have been used to catalyze the oxidation of D-glucose to glucosone. usda.gov

Optimization of Bioreaction Conditions (pH, Temperature, Substrate Concentration)

The efficiency of biocatalytic production is highly dependent on the optimization of reaction conditions. Key parameters include pH, temperature, and substrate concentration. scribd.com

For instance, in the production of L-arabinonic acid using G. oxydans, pH control is critical. The oxidation of L-arabinose to L-arabinonic acid leads to acidification of the medium. uni-duesseldorf.ded-nb.infonih.gov This drop in pH can negatively impact the activity of intracellular proteins. d-nb.infonih.gov Maintaining a controlled pH, for example at 6.0, can circumvent this issue and ensure high reporter protein activity throughout the cultivation process. d-nb.infonih.gov

Temperature is another crucial factor. In the production of D-arabitol, a related sugar alcohol, the yield was found to increase significantly when the fermentation temperature was raised from 25 to 30 °C. scribd.com

Substrate concentration also plays a vital role. In studies with engineered G. oxydans for cellobionate formation, the initial biomass-specific formation rates increased with increasing cellobiose concentrations up to 190 g L−1. mdpi.com Similarly, for D-arabitol production, an initial glucose concentration of 200 g/L was found to be optimal in one study. researchgate.net

Data Tables

Table 1: Comparison of Production Titers for L-Arabinonic Acid in Different Engineered Microorganisms

MicroorganismSubstrateProductTiter (g/L)Cultivation MethodReference
Engineered Gluconobacter oxydans 621HL-Arabinose (160 g/L)L-Arabinonic Acid>120pH-controlled fed-batch uni-duesseldorf.deuni-duesseldorf.de
Engineered Escherichia coliNot specifiedL-Arabinonic Acid<40Not specified uni-duesseldorf.deuni-duesseldorf.de
Engineered Saccharomyces cerevisiaeNot specifiedL-Arabinonic Acid<40Not specified uni-duesseldorf.deuni-duesseldorf.de

Table 2: Optimized Conditions for Biocatalytic Processes

ProductMicroorganism/EnzymeParameterOptimal ValueReference
L-Arabinonic AcidGluconobacter oxydanspH6.0 d-nb.infonih.gov
D-ArabitolZygosaccharomyces rouxiiTemperature30 °C scribd.com
D-ArabitolZygosaccharomyces rouxiiInitial Glucose Concentration200 g/L researchgate.net
Cellobionic AcidEngineered Gluconobacter oxydansCellobiose ConcentrationUp to 190 g/L mdpi.com

Novel Synthetic Routes and Derivatization Strategies for Research Applications (e.g., combined chemical-enzymatic synthesis)

The development of innovative synthetic and derivatization methodologies for D-arabinoic acid and its sodium salt is crucial for advancing research in various biochemical and biomedical fields. These strategies aim to create efficient, selective, and sustainable pathways for production and to generate novel molecular tools for studying biological processes. Research efforts have focused on combined chemical-enzymatic syntheses, selective catalytic oxidations, and targeted derivatization to produce intermediates for further synthesis or functional analysis.

Novel Synthetic Routes

Modern synthetic chemistry seeks to move beyond traditional multi-step, often harsh, chemical processes toward more elegant and environmentally benign methods. For D-arabinoic acid, this includes leveraging biocatalysts and advanced catalytic systems.

Combined Chemical-Enzymatic Synthesis: A prominent strategy involves the use of enzymes to achieve high selectivity under mild conditions, often complemented by chemical steps. Pyranose 2-oxidase (P2O), for example, is a key enzyme in the biocatalytic synthesis of aldonic acids. researchgate.net It catalyzes the oxidation of sugar precursors. While a specific study highlighted the conversion of L-arabinose to L-arabinoic acid with over 99% conversion, the underlying principles are applicable to the synthesis of other sugar acids. researchgate.net The process uses oxygen as an electron acceptor and can be followed by further chemical reduction to yield the target aldonic acid. researchgate.net

The Weimberg and Dahms pathways, which are oxidative, non-phosphorylative routes for pentose (B10789219) sugar metabolism, also represent a biological blueprint for synthetic strategies. uef.fi These pathways convert pentoses like D-xylose or L-arabinose into intermediates that can be harnessed for producing valuable chemicals. uef.fi The initial step, the conversion of a pentose to a pentonolactone by aldopentose-1-dehydrogenase, followed by hydrolysis to the pentanoic acid (like arabinonic acid), showcases an efficient enzymatic route that can be adopted for bio-based production. uef.fi

Catalytic Oxidation: Heterogeneous catalysis using noble metals offers a highly efficient and selective chemical route. The selective oxidation of D-arabinose using gold catalysts has been demonstrated as a promising method. researchgate.net This process can be finely tuned by controlling reaction conditions such as pH. Under alkaline conditions, the reaction favors the direct formation of the sodium salt of arabinonic acid. researchgate.net This method is noted for its high selectivity and the reduction of byproducts compared to other noble metal catalysts like platinum or palladium. researchgate.net

Starting MaterialMethod/CatalystKey FindingsReference
D-ArabinoseSelective oxidation on Gold (Au) catalystsProcess is highly selective. Alkaline conditions favor the formation of the sodium salt (sodium arabinonate). researchgate.net
D-GlucoseBromine oxidation followed by Ruff degradation of the calcium saltA multi-step chemical synthesis used to produce labeled arabinose, with D-gluconic acid as a key intermediate. Overall yield was 58%.
D-Glucosamine / D-MannosamineOxidation with Sodium N-chlorobenzenesulfonamide (Chloramine-B)Yields arabinonic acid among other products via oxidative degradation and carbon chain shortening. acs.org
L-ArabinoseChemo-enzymatic using Pyranose 2-oxidase (P2O)Achieved >99% conversion to L-arabinoic acid, demonstrating the high efficiency of enzymatic oxidation. The principle is applicable to other monosaccharides. researchgate.net

Derivatization Strategies for Research Applications

D-arabinoic acid serves as a versatile scaffold for the synthesis of more complex molecules with specific biological functions, particularly as enzyme inhibitors or metabolic probes. Derivatization modifies its structure to create analogues that can interact with biological targets.

A notable application is in the synthesis of potent enzyme inhibitors. For instance, 5-phosphate-D-arabinohydroxamic acid, a powerful transition-state analogue inhibitor of 6-phosphate-D-glucose isomerases, was synthesized from D-arabinose. researchgate.net The synthesis involved converting D-arabinose into a protected derivative of 5-phosphate-D-arabinonic acid, followed by coupling with O-benzylhydroxylamine to introduce the hydroxamate group. researchgate.net

Similarly, D-arabinoic acid is a key starting material for synthesizing D-arabinitol 1-phosphate, a substrate used to characterize D-arabinitol-phosphate dehydrogenase (APDH). nih.gov This chemical synthesis involves a five-step process: O-acetylation, chlorination, reduction, phosphorylation, and finally, de-O-acetylation of the D-arabinonic acid precursor. nih.gov The resulting derivatized molecule is essential for studying the kinetics and mechanism of the APDH enzyme. nih.gov

Derivatization is also employed to create labeled compounds for metabolic studies. The synthesis of D-arabinose-2-¹⁴C, for example, proceeds through the formation of D-arabinonic-2-¹⁴C acid via a cyanohydrin reaction, followed by lactonization and reduction. nih.gov These isotopic labeling strategies are indispensable for tracing metabolic pathways and understanding the fate of molecules in biological systems.

Derivatization ProductSynthetic Approach from D-Arabinoic Acid PrecursorResearch ApplicationReference
5-Phosphate-D-arabinohydroxamic acidConversion of D-arabinose to a protected 5-phosphate-D-arabinonic acid derivative, then coupling with O-benzylhydroxylamine.Potent transition-state analogue inhibitor of 6-phosphate-D-glucose isomerases. researchgate.net
D-Arabinitol 1-phosphateA five-step chemical synthesis starting from D-arabinonic acid involving O-acetylation, chlorination, reduction, phosphorylation, and de-O-acetylation.Substrate for the characterization of D-arabinitol-phosphate dehydrogenase (APDH). nih.gov
D-Arabinonic-2-¹⁴C acidFormed from D-erythrose-1-¹⁴C via a cyanohydrin reaction. It is an intermediate that is subsequently lactonized and reduced.Intermediate in the synthesis of isotopically labeled D-arabinose-2-¹⁴C for metabolic research. nih.gov

Advanced Biological Functions and Roles in Research Contexts

Intermicrobial Communication and Biofilm Modulation

While direct studies on D-arabinoic acid's role in biofilm modulation are limited, research on the closely related pentose (B10789219) sugar, D-arabinose, provides significant insights. Biofilms are complex communities of microorganisms that can cause persistent infections, and disrupting their formation is a key therapeutic goal. A 2022 study found that D-arabinose significantly inhibited the formation of biofilms by single and mixed species of oral bacteria, including Streptococcus oralis, Fusobacterium nucleatum, and Porphyromonas gingivalis, on titanium discs nih.gov.

The role of other sugar acids in biofilm modulation further supports the potential for D-arabinoic acid in this area. For example, gluconic acid has been shown to have a strong inhibitory effect on biofilm formation by the fungus Candida albicans google.com. In another case, the exopolysaccharides (EPS), which form the structural matrix of biofilms, produced by Rhizobium leguminosarum were found to contain various sugar acids, with specific compositions like galactonic acid being found exclusively in rhizobia from metal-polluted environments, suggesting a role for these acids in environmental adaptation and biofilm structure mdpi.com.

Influence on Host-Microbe Interactions

The gut microbiota plays a crucial role in host health, and its metabolic activities are central to the host-microbe relationship mdpi.comd-nb.infonih.gov. Metabolites produced or consumed by bacteria act as a chemical language, influencing both microbial communities and host physiology frontiersin.orgnih.gov. D-arabinonic acid and its derivatives have been identified as substrates for certain members of the gut microbiota.

For instance, arabinonate is a known energy source for bacteria such as Escherichia coli and Pseudomonas putida researchgate.net. More specifically, research has shown that beneficial gut microbes like Bifidobacterium can utilize D-arabino-1,4-lactone, a direct derivative of D-arabinoic acid researchgate.net. When cultured with this lactone, Bifidobacterium species showed increased proliferation and production of lactic acid, indicating that the compound serves as a prebiotic that can be metabolized by these commensal bacteria researchgate.net.

This metabolic interplay contrasts with the more complex signaling roles observed for other D-enantiomers, such as D-amino acids. Microbial D-amino acids released in the gut can trigger the host to produce D-amino acid oxidase (DAO), an enzyme that in turn modifies mucosal defense and shapes the microbial community nih.gov. While D-arabinonic acid's role appears primarily metabolic, its ability to support the growth of specific beneficial bacteria demonstrates its influence on the composition and function of the gut microbiome, a key aspect of host-microbe interactions.

Participation in Plant Physiological Processes

Although D-enantiomers of amino acids and sugars were historically considered detrimental to plants, recent research has revised this view, showing they are actively transported and metabolized, playing roles in various physiological processes nih.govnih.gov. D-arabinonic acid itself has been detected in Arabidopsis thaliana, implying it is either synthesized by the plant or taken up from the environment and has a role in the plant's metabolism nih.gov.

D-Amino Acid Stimulated Ethylene (B1197577) Synthesis

A significant physiological role for certain D-amino acids in plants is the stimulation of ethylene production, a key plant hormone regulating growth and stress responses nih.govnih.gov. Application of D-isomers of several amino acids, including methionine, phenylalanine, and valine, has been shown to markedly increase ethylene synthesis in the seed tissues of various plants sigmaaldrich.com.

In Arabidopsis thaliana, this phenomenon has been linked to a specific metabolic pathway. High concentrations of D-methionine can outcompete the natural ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), for the enzyme N-malonyl-transferase nih.gov. This leads to an accumulation of ACC and consequently, an increase in ethylene production, which can inhibit seedling growth . The primary enzyme responsible for metabolizing D-amino acids in Arabidopsis is the D-amino acid transaminase (DAT1). The activity of this enzyme directly impacts the plant's D-methionine concentration and, as a result, the magnitude of the ethylene response .

Transport Characteristics and Targeted Uptake in Plants

Plants are constantly exposed to D-amino acids in the soil, which are largely derived from bacterial cell walls nih.gov. The observation that these D-amino acids affect plant physiology necessitates that they are taken up by the roots nih.govnih.gov. Studies have confirmed the active uptake and transport of D-amino acids in plants like Arabidopsis and wheat nih.gov.

The Lysine Histidine Transporter 1 (LHT1) has been identified as a major contributor to the uptake of amino acids by roots, and it also transports D-amino acids nih.gov. The presence of specific transporters and metabolizing enzymes points toward a targeted uptake and utilization of these compounds, rather than accidental absorption nih.govnih.gov. While a specific transporter for D-arabinoic acid has not yet been characterized in plants, its confirmed presence in Arabidopsis thaliana indicates that mechanisms for its uptake and/or translocation must exist nih.gov. The well-documented transport systems for other D-enantiomers provide a model for how D-arabinoic acid might be managed by the plant nih.govverdeterreprod.fr.

D-Arabinoic Acid as a Precursor for Complex Biomolecules and Rare Sugars

D-arabinoic acid and its lactone form are valuable starting materials in both chemical and biological synthesis for the production of a variety of complex molecules and rare sugars, which are monosaccharides that are scarce in nature science.gov.

One of the prominent applications is in the production of the five-carbon sugar alcohol D-arabitol. The industrial chemical synthesis of D-arabitol often involves the catalytic hydrogenation of D-arabinonic acid or its lactones researchgate.net. This process highlights D-arabinonic acid as a direct precursor to this valuable polyol, which is used as a low-calorie sweetener and a chemical building block researchgate.net.

Furthermore, D-arabinoic acid derivatives serve as intermediates in the synthesis of other important biomolecules. D-arabino-1,4-lactone is a known precursor for the biosynthesis of erythroascorbate sigmaaldrich.cn. Additionally, the decomposition of D-arabino-1,4-lactone can yield rare sugars such as erythrose and glyceraldehyde researchgate.net. The synthesis of D-arabinonic acid itself can be achieved through various methods, including the oxidation of D-glucose or D-fructose ijacskros.comgoogle.com.

The versatility of arabinonic acid as a precursor is also demonstrated in microbial synthesis. For example, L-arabinonic acid (the enantiomer of D-arabinonic acid) is converted to L-1,2,4-butanetriol, a precursor for energetic materials, by engineered E. coli nih.gov. This showcases the potential of sugar acids as sustainable starting points for producing high-value industrial chemicals.

Table 2: Products Derived from D-Arabinoic Acid and its Lactone This table summarizes various complex biomolecules and rare sugars that can be synthesized using D-arabinoic acid or its derivatives as a precursor, highlighting its versatility as a chemical building block.

PrecursorSynthesis MethodProductProduct ClassReference(s)
D-Arabinonic Acid / LactoneCatalytic HydrogenationD-ArabitolSugar Alcohol researchgate.net
D-Arabino-1,4-lactoneBiosynthesisErythroascorbateVitamin C analog sigmaaldrich.cn
D-Arabino-1,4-lactoneDecompositionErythroseRare Sugar (Tetrose) researchgate.net
D-Arabino-1,4-lactoneDecompositionGlyceraldehydeRare Sugar (Triose) researchgate.net
L-Arabinonic AcidMicrobial ConversionL-1,2,4-ButanetriolChemical Intermediate nih.gov

Synthesis of Glycosides and Polysaccharides

D-Arabinoic acid and its derivatives, particularly its lactone form (D-arabinono-1,4-lactone), serve as crucial starting materials or intermediates in the chemical synthesis of complex carbohydrates like glycosides and polysaccharides. The ability to convert aldonic acids, such as D-arabinonic acid, into their corresponding lactones is a fundamental step in many carbohydrate synthesis pathways. google.com This lactonization creates a reactive cyclic ester that can be further modified.

Research has demonstrated the use of protected arabinonic acid lactones in reactions to form C-glycosyl compounds. beilstein-journals.org For instance, a benzyl-protected 1,5-arabinonic acid lactone can undergo a Wittig reaction to create C-glycosyl phosphonates, which act as stable mimics of naturally occurring O-glycosides. beilstein-journals.org These synthetic analogues are of significant interest as potential glycosidase inhibitors, enzymes involved in numerous biological processes. academie-sciences.fr The versatility of D-arabinonic acid as a precursor allows for the construction of a diverse array of pyranoid six-carbon building blocks, which are valuable in synthesizing non-carbohydrate natural products and pharmaceuticals. academie-sciences.fr

Generation of Erythrose and Glyceraldehyde from D-Arabinono-1,4-lactone

D-Arabinono-1,4-lactone, the γ-lactone of D-arabinoic acid, has been identified as a valuable precursor for the production of rare and valuable smaller sugars, specifically erythrose and glyceraldehyde. researchgate.net A key process for this conversion is the photocatalytic decomposition of the lactone.

In one study, the photocatalytic conversion of D-fructose using a titanium dioxide (TiO₂) photocatalyst was shown to produce D-arabinono-1,4-lactone as a primary product. researchgate.net Subsequent decomposition of this lactone under the same conditions yielded both erythrose and glyceraldehyde. researchgate.net This method represents a pathway for valorizing abundant biomass like fructose (B13574) into multiple high-value chemical compounds. researchgate.net The reaction mechanism suggests that erythrose and glyceraldehyde are formed directly from the breakdown of the D-arabinono-1,4-lactone structure. researchgate.net This process is significant as it provides a synthetic route to rare sugars that are otherwise difficult to obtain from natural sources. researchgate.net

Photocatalytic Generation of Sugars from D-Arabinono-1,4-lactone researchgate.net
PrecursorProcessKey ProductsSignificance
D-Arabinono-1,4-lactoneDecomposition via TiO₂ photocatalysis under UV irradiationErythrose, GlyceraldehydeProvides a synthetic pathway to obtain rare sugars from a biomass-derived intermediate.

Contributions to Novel Biomaterial Development

Aldonic acids, including D-arabinoic acid, are recognized as valuable bio-based building blocks for creating novel biomaterials, particularly biodegradable polymers and biocompatible hydrogels. polimi.itnih.gov Their origin from renewable biomass makes them attractive components for developing sustainable alternatives to petroleum-based plastics. polimi.itresearchgate.net The inherent biodegradability of polymers derived from sugar acids is a key advantage, as the ester bonds within their structure are susceptible to hydrolysis. nih.gov

A specific application involves the development of medical hydrogels. Research has shown that chitosan (B1678972), a natural polysaccharide, can be modified by reacting it with an aldonic acid salt, such as D-arabinoic acid sodium salt. google.com This reaction, a condensation dehydration, binds the aldonic acid to the amino groups of the chitosan. google.com The resulting chitosan derivative can then be dissolved in an aqueous solution and gelled using a simple method like high-pressure steam sterilization, which simultaneously sterilizes the material. google.com This process creates a biocompatible and biodegradable hydrogel suitable for medical applications like wound dressings without the need for potentially harmful additives. google.com The incorporation of aldonic acids can modulate the properties of these biomaterials, contributing to the development of advanced materials for biomedical use.

Biomaterials Derived from Aldonic Acids
Biomaterial TypeAldonic Acid RoleExample ApplicationKey Properties
Biodegradable PolyestersMonomer or building block. polimi.itmdpi.comSustainable packaging, medical implants. mdpi.comBiodegradable, derived from renewable resources. researchgate.net
Biocompatible HydrogelsModifying agent for a polymer backbone (e.g., Chitosan). google.comWound dressings, drug delivery systems. google.comresearchgate.netBiocompatible, biodegradable, can be sterilized simultaneously with gelation. google.com

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Roles

While D-arabinoic acid is recognized as an intermediate in the pentose (B10789219) phosphate (B84403) pathway and ascorbate (B8700270) and aldarate metabolism, its full spectrum of metabolic roles remains an active area of investigation. lookchem.comkegg.jp It is formed from the oxidation of D-arabinose and is involved in the degradation of pentoses. lookchem.com Research has indicated its presence in organisms like Arabidopsis thaliana and Cannabis sativa, suggesting broader biological significance than currently understood. nih.gov

Future research is expected to focus on identifying and characterizing novel metabolic pathways involving D-arabinoic acid sodium salt. This includes exploring its potential interactions with other metabolic networks and its role as a signaling molecule or a precursor for other bioactive compounds. The detection of arabinonic acid in various foods, such as chicken and pork, hints at its potential as a biomarker for dietary intake. Further studies on its metabolic fate in humans and other mammals are crucial to unravel its complete physiological functions. chemimpex.com

Advanced Enzymatic Engineering for Bioproduction

The biotechnological production of D-arabinoic acid and its derivatives is a rapidly advancing field. researchgate.net Enzymatic synthesis offers a more sustainable alternative to traditional chemical methods. nih.gov Key enzymes in this process include dehydrogenases that convert D-arabinose to D-arabinoic acid. nih.gov

Current research is focused on engineering these enzymes for improved efficiency, stability, and substrate specificity. nih.gov Techniques like site-directed mutagenesis and directed evolution are being employed to create enzyme variants with enhanced catalytic properties. d-nb.info For instance, researchers have successfully used engineered E. coli expressing a cascade of enzymes, including a D-arabinose dehydrogenase, for the biosynthesis of D-1,2,4-butanetriol from D-arabinose, where D-arabinoic acid is a key intermediate. nih.gov The development of multi-enzyme cascade reactions in a single microbial host is a promising strategy for the efficient one-pot synthesis of valuable chemicals from D-arabinose via D-arabinoic acid. nih.govnih.gov

Table 1: Enzymes Involved in D-Arabinoic Acid Related Bioproduction

Enzyme ClassSpecific Enzyme ExampleSource OrganismApplication in Bioproduction
DehydrogenaseD-arabinose dehydrogenase (ARA)Burkholderia sp.Conversion of D-arabinose to D-arabinoic acid for D-1,2,4-butanetriol synthesis. nih.gov
DehydrataseD-arabinonate dehydratase (AraD)Sulfolobus solfataricusDehydration of D-arabinoic acid in the synthetic pathway to D-1,2,4-butanetriol. nih.gov
Decarboxylase2-keto acid decarboxylase (KivD)Lactococcus lactisDecarboxylation step in the conversion of D-arabinoic acid derivatives. nih.gov
ReductaseAldehyde reductase (AdhP)Escherichia coliReduction of an intermediate derived from D-arabinoic acid to produce D-1,2,4-butanetriol. nih.gov

Exploration in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are powerful tools being used to optimize the microbial production of chemicals derived from D-arabinoic acid. researchgate.netnih.gov These approaches involve the rational design and construction of novel metabolic pathways in microbial hosts like E. coli and Saccharomyces cerevisiae. researchgate.netnih.gov

Key strategies in metabolic engineering for enhancing the production of D-arabinoic acid-derived compounds include:

Pathway Overexpression: Increasing the expression of key enzymes in the desired biosynthetic pathway. researchgate.net

Deletion of Competing Pathways: Eliminating metabolic pathways that consume the precursor or the final product. researchgate.net

Cofactor Balancing: Ensuring an adequate supply of necessary cofactors like NAD(P)H. researchgate.net

Transporter Engineering: Improving the import of substrates and the export of the final product. researchgate.net

For example, to produce D-1,2,4-butanetriol from D-arabinose, researchers have engineered E. coli by deleting genes responsible for byproduct formation, which significantly improved the final product yield. nih.gov Future work will likely involve the use of advanced tools like CRISPR-Cas for precise genome editing and the implementation of dynamic regulatory circuits to control metabolic flux in real-time. researchgate.net

Development of Novel Analytical Platforms for In Vivo Studies

The ability to detect and quantify D-arabinoic acid and its metabolites in living systems is crucial for understanding its metabolic roles. nih.gov Current analytical methods for organic acids include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. shimadzu.comresearchgate.net However, these methods often require sample pre-treatment and may lack the sensitivity and specificity for real-time in vivo analysis. nih.govshimadzu.com

There is a growing need for novel analytical platforms that can monitor D-arabinoic acid dynamics within a cellular environment. The development of biosensors, potentially based on engineered fluorescent proteins or electrochemical systems, could provide real-time, high-resolution data on the spatial and temporal distribution of D-arabinoic acid. nih.gov Furthermore, advanced mass spectrometry imaging techniques could be adapted to visualize the distribution of D-arabinoic acid in tissues and organs. Hyperpolarized magnetic resonance spectroscopy is another emerging technique that has been used to detect the activity of D-amino acid oxidase in vivo by monitoring the conversion of hyperpolarized D-alanine, suggesting its potential applicability to other D-isomers and their metabolic products. nih.gov

Table 2: Comparison of Analytical Methods for Organic Acid Detection

Analytical MethodPrincipleAdvantagesLimitations for In Vivo Studies
High-Performance Liquid Chromatography (HPLC)Separation based on polarity, with UV or conductivity detection. shimadzu.comRobust, quantitative. shimadzu.comOften requires sample derivatization, not suitable for real-time monitoring. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile derivatives followed by mass-based detection. researchgate.netHigh sensitivity and specificity. researchgate.netRequires derivatization, destructive to the sample. researchgate.net
Capillary Electrophoresis (CE)Separation based on charge and size in a capillary. nih.govHigh separation efficiency, small sample volume. nih.govLower sensitivity compared to MS-based methods. nih.gov
BiosensorsBiological recognition element coupled to a transducer. nih.govPotential for real-time, in situ measurements. nih.govDevelopment can be complex, specificity challenges.
Hyperpolarized MRIUses hyperpolarized substrates to enhance signal for metabolic imaging. nih.govNon-invasive, provides functional information. nih.govRequires specialized equipment and hyperpolarized probes.

Further Investigation into Prebiotic Chemistry and Astrobiological Significance

Recent discoveries have highlighted the potential importance of sugar acids, including arabinonic acid, in the context of prebiotic chemistry and the origin of life. mdpi.com Studies of carbonaceous meteorites have revealed the presence of various sugar derivatives, with some showing a significant enantiomeric excess of the D-form. nasa.gov Specifically, arabinonic acid has been identified in these meteorites with a notable excess of the D-enantiomer. mdpi.comnasa.gov

This finding is particularly intriguing because it suggests that the building blocks of life, or at least their chiral bias, may have an extraterrestrial origin. mdpi.comastrobiology.com The abiotic synthesis of these molecules in interstellar environments or on early Earth is a key area of research. rsc.orgcarellgroup.de Future investigations will likely focus on simulating prebiotic conditions to understand the formation and stabilization of D-arabinoic acid and other sugar acids. rsc.org The presence of D-amino acid excesses formed on minerals like pyrite (B73398) under simulated prebiotic conditions further supports the plausibility of abiotic chiral selection. astrobiology.com Understanding the chemical pathways that could lead to an enantiomeric excess of D-arabinoic acid could provide crucial insights into the emergence of homochirality in biological systems.

Q & A

Q. What are the established methods for synthesizing D-Arabinoic acid sodium salt, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via oxidation of D-arabinose followed by neutralization with sodium hydroxide. Key steps include:
  • Oxidation : Use bromine water or electrochemical methods to oxidize D-arabinose to D-arabinoic acid .
  • Neutralization : React the acid with NaOH to form the sodium salt.
  • Purification : Crystallize the product using dioxane or ethanol as solvents, which improves yield (70-85%) and minimizes impurities .
    Critical factors: Temperature (25-30°C optimal), pH control during neutralization, and solvent selection (dioxane enhances lactone stability) .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 13C^{13}\text{C} NMR to confirm carboxylate group formation (peak at ~175 ppm) and FTIR for lactone ring detection (C=O stretch at 1730 cm1^{-1}) .
  • X-ray Diffraction : Resolve crystal structure to verify sodium ion coordination and hydration states .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (typically >200°C) and hygroscopicity .

Q. What are the common challenges in isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Lactonization : The acid tends to form lactones in aqueous solutions, complicating isolation. Use calcium salt precipitation (e.g., basic calcium arabonate) to separate lactones before converting to the sodium salt .
  • Solvent Selection : Dioxane minimizes lactone formation during crystallization, while ethanol improves salt solubility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the lactonization kinetics of this compound in aqueous solutions?

  • Methodological Answer :
  • Isotopic Labeling : Track 18O^{18}\text{O} incorporation in lactone rings using mass spectrometry to study ring-opening/closing dynamics .
  • pH-Dependent Kinetics : Use stopped-flow spectroscopy at varying pH (2.0-7.0) to measure lactonization rates. Lactone formation dominates below pH 4.0 .
  • Computational Modeling : Apply DFT calculations to predict transition states and activation energies for lactone formation .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across studies using standardized solvents (D2_2O vs. DMSO-d6_6) to account for solvent-induced shifts .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted arabinose or oxidized intermediates) that may skew spectral interpretations .
  • Collaborative Reproducibility : Replicate experiments across labs with controlled conditions (e.g., humidity, temperature) .

Q. How can this compound be functionalized for targeted applications in glycobiology or material science?

  • Methodological Answer :
  • Carboxylate Modification : React with alkyl halides to form ester derivatives for polymer precursors. Monitor reaction efficiency via 1H^{1}\text{H} NMR .
  • Chelation Studies : Test metal-binding affinity (e.g., Ca2+^{2+}, Fe3+^{3+}) using potentiometric titrations. Arabonate’s polyhydroxy structure enhances chelation .
  • Biological Assays : Evaluate antimicrobial activity by incubating salt solutions with bacterial cultures (e.g., E. coli) and measuring growth inhibition zones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.